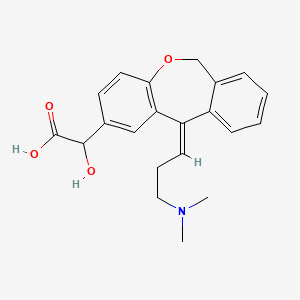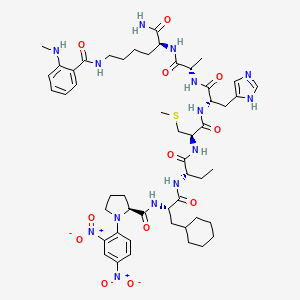
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 is a peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is a derivative of the neuropeptide substance P, which plays a crucial role in the regulation of pain and inflammation. DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been synthesized using various methods and has been shown to exhibit biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 exerts its effects through the activation of the neurokinin-1 receptor (NK-1R). NK-1R is a G protein-coupled receptor that is expressed in various tissues, including the central nervous system, immune cells, and cancer cells. Upon binding to NK-1R, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor-kappaB (NF-κB) pathway.
Biochemical and Physiological Effects:
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 exhibits various biochemical and physiological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. In anti-inflammatory and analgesic studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In anticancer studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antimicrobial studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to exhibit activity against various pathogens, including bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its specificity for NK-1R. However, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 also has limitations, including its high cost, its potential for off-target effects, and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2. These include:
1. Further studies on the mechanism of action of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2, including the identification of downstream signaling pathways and the effects of NK-1R antagonists.
2. Studies on the potential applications of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 in the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases.
3. Development of more efficient and cost-effective methods for the synthesis of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2.
4. Studies on the pharmacokinetics and pharmacodynamics of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 in vivo.
5. Development of novel analogs of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 with improved potency and selectivity for NK-1R.
Conclusion:
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 is a promising peptide that exhibits various biochemical and physiological effects. Its potential applications in research include studies on pain and inflammation, cancer, and infectious diseases. Further research is needed to fully understand the mechanism of action of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 and to develop more efficient and cost-effective methods for its synthesis.
Métodos De Síntesis
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of the peptide in solution. Both methods have been used to synthesize DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2, with SPPS being the more commonly used method.
Aplicaciones Científicas De Investigación
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been used in various scientific research applications, including studies on pain and inflammation, cancer, and infectious diseases. In pain and inflammation studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to exhibit anti-inflammatory and analgesic effects. In cancer studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In infectious disease studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to exhibit antimicrobial activity against various pathogens.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H72N14O12S/c1-5-35(58-49(71)38(24-31-14-7-6-8-15-31)61-51(73)42-19-13-23-63(42)41-21-20-33(64(74)75)26-43(41)65(76)77)47(69)62-40(28-78-4)50(72)60-39(25-32-27-54-29-56-32)48(70)57-30(2)45(67)59-37(44(52)66)18-11-12-22-55-46(68)34-16-9-10-17-36(34)53-3/h9-10,16-17,20-21,26-27,29-31,35,37-40,42,53H,5-8,11-15,18-19,22-25,28H2,1-4H3,(H2,52,66)(H,54,56)(H,55,68)(H,57,70)(H,58,71)(H,59,67)(H,60,72)(H,61,73)(H,62,69)/t30-,35-,37-,38-,39-,40-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWDGVAWRUKOAR-IHGWQQAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H72N14O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dnp-Pro-beta-cyclohexyl-Ala-Abu-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






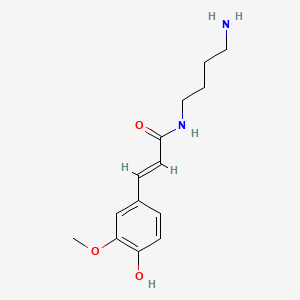
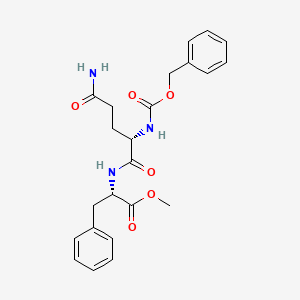

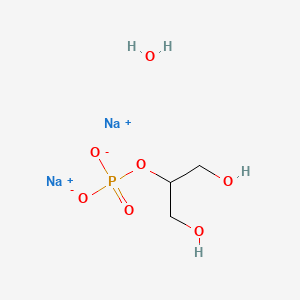
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
